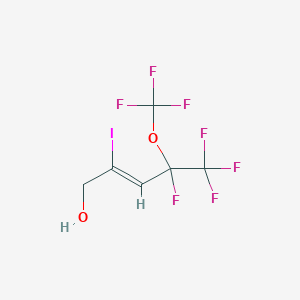
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol
Overview
Description
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol, referred to as TIPF, is an organofluorine compound that has become increasingly popular in recent years as a versatile building block for organic synthesis. TIPF is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. In addition, TIPF has been found to have potential applications in biomedicine and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis : The synthesis and X-ray diffraction analysis of similar organotin compounds provide insights into their molecular structures and possible applications (Kayser et al., 1994). This type of study is crucial for understanding the physical and chemical properties of complex organofluorine compounds.
Reactions with Unsaturated Compounds : Research on the reaction of related difluoroiodomethyl compounds with unsaturated compounds reveals potential pathways for synthesizing various fluorinated organic molecules (Yang et al., 2007). Such reactions are important in the field of organic synthesis, especially for the creation of new materials and pharmaceuticals.
Fluorinated Materials : Studies on the preparation of fluorinated styrene-based materials and their properties, such as low surface energy, suggest potential applications in industrial and material sciences (Borkar et al., 2004). The inclusion of fluorine atoms in organic molecules can dramatically alter their characteristics, making them useful for various technological applications.
DNA-Binding Properties : Research on fluorinated zinc(ii)phthalocyanine and its interaction with DNA highlights the potential of fluorinated compounds in biochemical and pharmaceutical research (Özçeşmeci et al., 2013). Such compounds might be explored for their medicinal or diagnostic applications.
Microbial Degradation of PFASs : A study on the microbial cleavage of C-F bonds in per- and polyfluoroalkyl substances (PFASs) through dehalorespiration is groundbreaking, indicating possible bioremediation strategies for environmental contamination by similar fluorinated compounds (Yu et al., 2019).
properties
IUPAC Name |
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h1,15H,2H2/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCHKRRLLUOSG-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(F)(F)F)(OC(F)(F)F)F)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(C(F)(F)F)(OC(F)(F)F)F)/I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




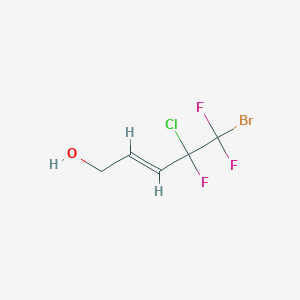
![4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B3040733.png)
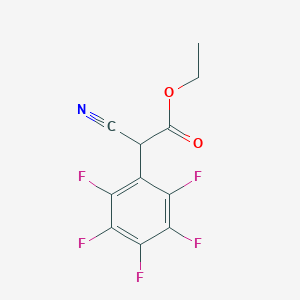
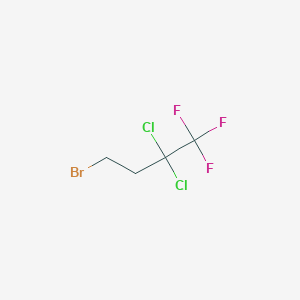


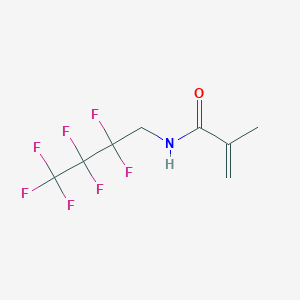

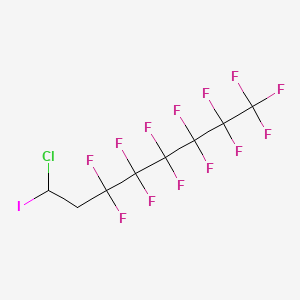


![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)
